molecular formula C22H23ClF6N2O3 B6070777 4-chloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide

4-chloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide

Cat. No.: B6070777
M. Wt: 512.9 g/mol
InChI Key: WDKNGUXOZLVATK-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a hexafluoropropyl group, which is further linked to a diethoxyphenyl ethylamine moiety. The presence of multiple functional groups makes it an interesting candidate for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide typically involves multiple steps:

    Formation of the diethoxyphenyl ethylamine intermediate: This can be achieved by reacting 3,4-diethoxybenzaldehyde with an appropriate amine under reductive amination conditions.

    Introduction of the hexafluoropropyl group: The intermediate is then reacted with hexafluoropropan-2-yl chloride in the presence of a base to form the hexafluoropropyl derivative.

    Formation of the benzamide core: The final step involves the reaction of the hexafluoropropyl derivative with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-diethoxyphenyl)acetamide
  • 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide

Uniqueness

4-chloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific molecular interactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[2-[2-(3,4-diethoxyphenyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF6N2O3/c1-3-33-17-10-5-14(13-18(17)34-4-2)11-12-30-20(21(24,25)26,22(27,28)29)31-19(32)15-6-8-16(23)9-7-15/h5-10,13,30H,3-4,11-12H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKNGUXOZLVATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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